molecular formula C29H28ClN3O3 B14101226 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14101226
M. Wt: 502.0 g/mol
InChI Key: FNYXOXDQQPHAKX-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. Examples include:

  • 3-(5-chloro-2-hydroxyphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H28ClN3O3

Molecular Weight

502.0 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H28ClN3O3/c1-4-18-5-9-20(10-6-18)28-25-26(22-16-23(30)17(2)15-24(22)34)31-32-27(25)29(35)33(28)14-13-19-7-11-21(36-3)12-8-19/h5-12,15-16,28,34H,4,13-14H2,1-3H3,(H,31,32)

InChI Key

FNYXOXDQQPHAKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)NN=C3C5=C(C=C(C(=C5)Cl)C)O

Origin of Product

United States

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